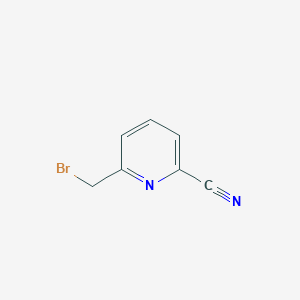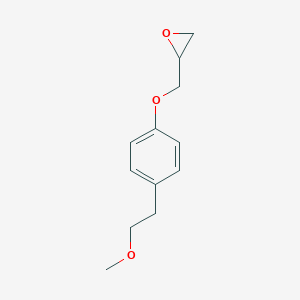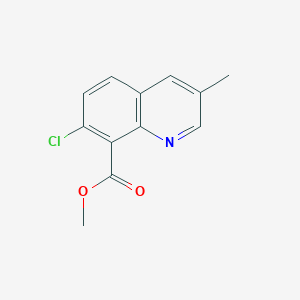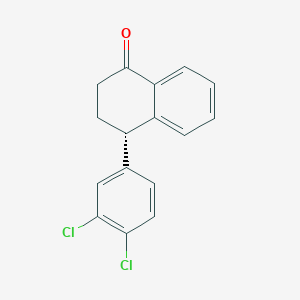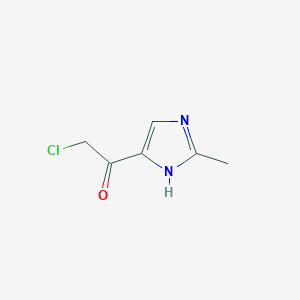
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone, also known as CIME, is a chemical compound with potential applications in scientific research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone inhibits CK2 by binding to the enzyme's ATP-binding site, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of CK2-dependent signaling pathways and cellular processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can inhibit CK2-dependent phosphorylation of target proteins, such as p53 and NF-kB, in cells. This leads to the modulation of cellular processes, including cell proliferation, survival, and apoptosis. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone in lab experiments is its specificity towards CK2, which allows for the selective inhibition of CK2-dependent signaling pathways. However, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potency as an inhibitor of CK2 is lower than other CK2 inhibitors, such as CX-4945. Additionally, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's stability in aqueous solutions is limited, which can pose challenges for its use in cell-based assays.
Direcciones Futuras
For the study of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone include the development of more potent and stable CK2 inhibitors based on 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's structure. Additionally, further investigation of the biochemical and physiological effects of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone on CK2-dependent signaling pathways and cellular processes is warranted. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potential as a therapeutic agent for cancer and other diseases should also be explored. Finally, the development of new methods for synthesizing 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone and related compounds may facilitate their use in scientific research.
Métodos De Síntesis
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can be synthesized using different methods, including the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetic acid in the presence of a dehydrating agent. Both methods produce 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has been studied for its potential as an inhibitor of protein kinase CK2, an enzyme that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been proposed as a therapeutic strategy for cancer and other diseases. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been investigated as a potential tool for studying CK2 function in cells.
Propiedades
Número CAS |
101189-97-3 |
|---|---|
Nombre del producto |
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone |
Fórmula molecular |
C6H7ClN2O |
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9) |
Clave InChI |
JKEQAGNERAXXJS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C(=O)CCl |
SMILES canónico |
CC1=NC=C(N1)C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-(2-methyl-1H-imidazol-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



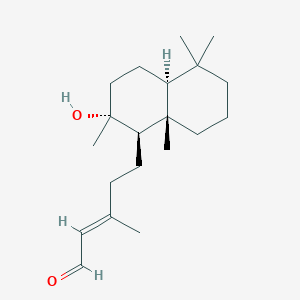
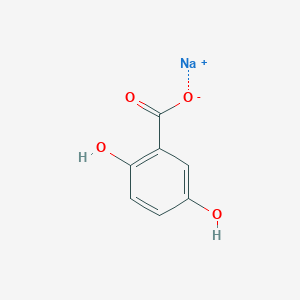
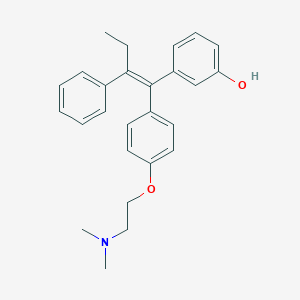
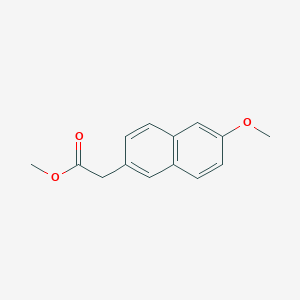
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
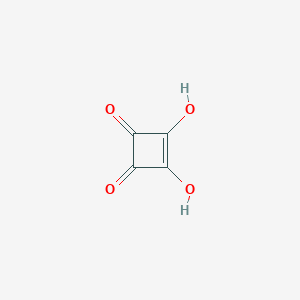
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
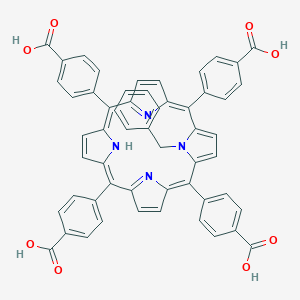
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
